molecular formula C21H17F3N2OS2 B2430541 3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877618-99-0

3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2430541
CAS RN: 877618-99-0
M. Wt: 434.5
InChI Key: BIUYBIBUOGRJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains several functional groups, including a benzyl group, a trifluoromethyl group, a thioether group, and a dihydrothienopyrimidinone group. These functional groups suggest that this compound may have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques can provide information about the types and numbers of atoms in the molecule, the connectivity of these atoms, and the presence of specific functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the benzyl groups might undergo electrophilic aromatic substitution reactions, while the trifluoromethyl group might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, highlighting the process starting from 2-cyanomethylbenzoic acid and exploring the physicochemical properties and biological potential of the synthesized compounds. The study compared these compounds with analogous thienopyrimidinones, indicating variations in biological activities due to structural differences (Zadorozhny et al., 2010).

Spectroscopic Characterization and DFT Studies

Spectroscopic characterization and density functional theory (DFT) studies have been performed on novel indeno-thiazolopyrimidine systems. This research provides insights into the molecular geometry, conformation, and potential applications of these compounds in various fields (Gupta & Chaudhary, 2014).

Reaction-based Fluorescent Probe Development

A study developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. This probe, utilizing intramolecular charge transfer pathways, illustrates the application of thienopyrimidinones in developing sensitive and selective detection techniques for biological and environmental sciences (Wang et al., 2012).

Crystal Structure Analysis

The crystal structure determination of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives has been conducted to understand the influence of structural modifications on the overall molecular geometry and its implications for material science and pharmacology (Chen & Liu, 2019).

Antioxidant Properties and DFT Calculation

The synthesis and investigation of new pyrimidine derivatives for their antioxidant properties, alongside DFT calculations to evaluate their effectiveness as corrosion inhibitors, demonstrate the chemical versatility and potential industrial applications of these compounds (Akbas et al., 2018).

Anti-HIV-1 Activity

Another notable application is in the pharmaceutical field, where derivatives of thienopyrimidinones have been synthesized and evaluated for their anti-HIV-1 activity. This research underlines the potential of these compounds in developing new antiviral medications (Novikov et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body. If it’s a pesticide, it might work by disrupting a specific biological process in pests .

Safety and Hazards

The safety and hazards associated with this compound would depend on its toxicity, reactivity, and environmental impact. These properties can be evaluated through laboratory testing and risk assessment .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, studying its mechanism of action, and assessing its safety and environmental impact .

properties

IUPAC Name

3-benzyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2OS2/c22-21(23,24)16-8-4-7-15(11-16)13-29-20-25-17-9-10-28-18(17)19(27)26(20)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUYBIBUOGRJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.